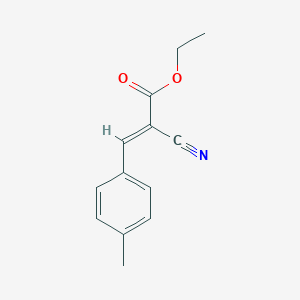

Ethyl 2-cyano-3-(4-methylphenyl)acrylate

Descripción

Significance and Research Context of Alpha, Beta-Unsaturated Carbonyl Compounds

Alpha, beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group conjugated with a carbon-carbon double bond. fiveable.mefiveable.mewikipedia.org This structural arrangement creates a delocalized system of pi electrons, which significantly influences the compound's stability and reactivity. fiveable.me

Key aspects of their significance include:

Versatile Building Blocks: These compounds are fundamental intermediates in organic synthesis. fiveable.mersc.org Their structure allows for a variety of reactions, making them crucial for constructing more complex molecules. fiveable.me The catalytic synthesis of these compounds has seen significant attention, with carbonylation reactions being an atom-efficient method to produce them. rsc.orgconsensus.app

Unique Reactivity: The conjugation in α,β-unsaturated carbonyls makes them electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This dual reactivity allows them to undergo both 1,2-addition at the carbonyl group and 1,4-conjugate addition (Michael addition) at the β-carbon. fiveable.mewikipedia.orglibretexts.org The type of reaction that predominates often depends on the nature of the nucleophile. libretexts.org

Industrial and Biological Relevance: Many α,β-unsaturated carbonyl compounds are important industrial chemicals, used in the production of polymers like polyacrylates. wikipedia.org They are also found in numerous natural products. fiveable.me Furthermore, their reactivity with biological nucleophiles, such as cysteine residues in proteins, is a subject of study in toxicology and pharmacology, as this interaction can lead to various biological effects. science.govnih.govresearchgate.net

Historical Development and Evolution of Research on Aryl-Substituted Cyanoacrylates

The study of cyanoacrylates has evolved considerably since their initial discovery. Initially recognized for their rapid polymerization in the presence of moisture, which led to their widespread use as "superglue" adhesives, the research focus has expanded significantly. researchgate.netwho.int

The historical development can be outlined as follows:

Early Focus on Alkyl Cyanoacrylates: Initial research and commercial applications centered on simple alkyl esters of 2-cyanoacrylic acid, such as methyl and ethyl cyanoacrylate. who.int Studies from this period concentrated on their synthesis, physical properties, and polymerization mechanisms, primarily for adhesive applications. researchgate.netscispace.com A major research thrust was aimed at improving the thermal stability of the resulting polymers, which often suffer from depolymerization at elevated temperatures. researchgate.net

Emergence of Substituted Cyanoacrylates: To modify and enhance the properties of cyanoacrylates, researchers began to introduce various functional groups into the molecule. This led to the synthesis of a wide array of substituted alkyl 2-cyanoacrylates. scispace.com

Rise of Aryl-Substituted Cyanoacrylates: The introduction of aromatic (aryl) groups marked a significant evolution in cyanoacrylate research. This substitution creates compounds with distinct electronic and optical properties. Research on aryl-substituted cyanoacrylates has been driven by their potential in areas beyond adhesives, including:

Electronics and Photonics: The D-π-A structure found in many aryl-substituted cyanoacrylates, such as Ethyl 2-cyano-3-(4-methylphenyl)acrylate, makes them interesting for applications in nonlinear optics and as components of organic nanostructures. nih.gov

Chemosensors: The reactivity and fluorescence properties of certain aryl-substituted cyanoacrylates have been harnessed to develop chemosensors. For instance, a naphthalene-substituted derivative has been shown to act as a fluorescent probe for detecting hydrazine (B178648). rsc.org

Pharmacology: Various derivatives are synthesized and evaluated for their biological activities. For example, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is noted as a key starting material for synthesizing pharmacologically relevant molecules. researchgate.net Similarly, other complex derivatives have been investigated for antifungal properties. acs.org

This progression from simple esters to complex, functionalized aryl derivatives illustrates a shift in research from a focus on bulk polymer properties to the exploration of molecule-specific electronic and biological functions.

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

The academic inquiry into this compound is primarily focused on its synthesis, structural characterization, and the potential applications arising from its distinct molecular architecture.

The main objectives of this research include:

Synthesis and Characterization: A primary objective is the efficient synthesis of the compound. One documented method involves the reaction of p-toluic aldehyde with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov Following synthesis, detailed characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and study its solid-state packing. nih.gov The identification of different polymorphs (different crystal structures of the same compound) is also a key research interest, as polymorphism can significantly affect the material's properties. nih.gov

Investigation of Electronic Properties: A major driver of research is the compound's classification as a D-π-A molecule. nih.gov The methylphenyl group serves as the electron donor (D) and the cyano group as the electron acceptor (A), linked by the π-conjugated system of the acrylate (B77674) backbone. Research aims to understand the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov The excellent coplanarity observed between the phenyl ring and the vinyl group facilitates a highly delocalized electron system, which is a desirable feature for various electronic and optical applications. nih.gov

Potential in Materials Science: The ability of D-π-A molecules to self-assemble into ordered structures makes them valuable for creating new materials. A key objective is to explore the use of this compound as a building block for one-, two-, or three-dimensional organic nanostructures. nih.gov These materials could have applications in fields such as organic electronics.

The scope of inquiry is thus centered on fundamental materials chemistry—understanding how the molecular structure of this compound dictates its solid-state properties and how these properties can be exploited for the development of advanced functional materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIZDEFOEGGSKX-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201226613 | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2017-88-1, 18300-87-3 | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2017-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-2-cyano-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ALPHA-CYANO-4-METHYLCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Classical Knoevenagel Condensation Approaches

The traditional synthesis of ethyl 2-cyano-3-(4-methylphenyl)acrylate relies on the Knoevenagel condensation, a cornerstone reaction for carbon-carbon bond formation. aston.ac.uk This method typically employs weak bases in organic solvents.

Base-Catalyzed Protocols: Piperidine (B6355638) and Ammonium (B1175870) Salt Mediated Synthesis

Weak organic bases are classic catalysts for the Knoevenagel condensation. aston.ac.uk Piperidine, a secondary amine, has been effectively used to catalyze the reaction between 4-methylbenzaldehyde (B123495) and ethyl cyanoacetate (B8463686). chemrxiv.orgchemrxiv.orgyoutube.com The catalytic role of piperidine involves the formation of an enolate from ethyl cyanoacetate and an iminium ion from the aldehyde, which then react to form the product. youtube.com

Ammonium salts, such as ammonium acetate (B1210297), also serve as efficient catalysts, often in a refluxing alcohol solvent like ethanol (B145695). nih.govprepchem.com One reported procedure involves dissolving 4-methylbenzaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol and refluxing the mixture for approximately 4 hours, resulting in a high yield of 94.9% after purification. nih.gov Another method using ammonium acetate in toluene (B28343) at reflux for six hours also achieved a high yield of 94%. prepchem.com These protocols highlight the effectiveness of ammonium salts in promoting the condensation.

Table 1: Comparison of Classical Base-Catalyzed Syntheses

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Ammonium Acetate | Ethanol | 4 hours | 94.9 | nih.gov |

| Ammonium Acetate | Toluene | 6 hours | 94 | prepchem.com |

| Piperidine | Not Specified | Not Specified | Not Specified | chemrxiv.orgchemrxiv.org |

Solvent-Dependent and Solvent-Free Reaction Environments

The choice of solvent can significantly influence the reaction rate and yield. While traditional methods often utilize organic solvents like ethanol or toluene, there is a growing interest in developing solvent-free or more environmentally friendly solvent systems. nih.govprepchem.comtue.nl Solvent-free Knoevenagel condensations, catalyzed by benign amines or ammonium salts, have been developed as a greener alternative to traditional methods that use pyridine (B92270) and piperidine. tue.nl These solvent-free approaches not only reduce environmental impact but can also lead to high yields and purity. tue.nl

Advanced and Green Chemistry Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include the use of microwave irradiation, organocatalysts, and ionic liquids to improve reaction kinetics and reduce environmental impact.

Microwave-Assisted Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Knoevenagel condensation, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. While specific kinetic data for the microwave-assisted synthesis of this compound is not detailed in the provided results, the general application of microwaves to Knoevenagel condensations has been shown to be effective.

Organocatalytic Systems: L-Proline and DBU Mediated Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free and often environmentally benign alternative to traditional catalysis. L-proline, an amino acid, has been successfully employed as a catalyst for Knoevenagel-type reactions, leading to high yields under mild conditions. aston.ac.ukrsc.orgrsc.org 1,4-Diazabicyclo[2.2.2]octane (DABCO), another organocatalyst, has also been shown to be effective, particularly when used in conjunction with ionic liquids. nih.govresearchgate.net

Table 2: Organocatalytic Synthesis Approaches

| Catalyst | Promoter/Solvent | Key Features | Reference |

| L-Proline | Methanol | Environmentally benign, mild conditions, good yields. | rsc.org |

| DABCO | [HyEtPy]Cl (Ionic Liquid) | Recyclable catalyst system, good to excellent yields (83-99%), short reaction times (5-40 min). | nih.govresearchgate.net |

Ionic Liquid-Promoted Knoevenagel Condensation

Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. aston.ac.uk Various ionic liquids have been investigated as both solvents and promoters for the Knoevenagel condensation. aston.ac.uk For instance, a system using 1-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter for the DABCO-catalyzed condensation of various aldehydes with ethyl cyanoacetate has demonstrated high yields (83-99%) and short reaction times. nih.govresearchgate.net The study highlighted that the hydroxyl group on the ionic liquid plays a crucial role in its catalytic activity. researchgate.net The reusability of the ionic liquid-catalyst system for at least six cycles without significant loss of activity further underscores the green credentials of this approach. nih.gov The rate of the Knoevenagel condensation in ionic liquids is strongly influenced by the solvent's hydrogen bond basicity. rsc.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of solvent-free chemistry, offers an alternative to traditional solvent-based methods for producing this compound. This approach typically involves the Knoevenagel condensation of 4-methylbenzaldehyde with ethyl cyanoacetate. The reaction is conducted by grinding the solid reactants together, often with a catalytic amount of a solid base.

While direct studies on the mechanochemical synthesis of this specific acrylate (B77674) are not widely detailed, the principles can be inferred from solvent-free syntheses of similar compounds. For instance, the Knoevenagel condensation for related acrylates has been successfully performed under solvent-free conditions using biogenic carbonates as catalysts. mdpi.com In such a setup, the reactants (an aldehyde and an active methylene (B1212753) compound like ethyl cyanoacetate) are mixed with a catalyst and subjected to mechanical energy, such as grinding or milling. This process increases the contact between reactants and facilitates the reaction without the need for a solvent medium.

A plausible mechanochemical approach for this compound would involve:

Mixing solid 4-methylbenzaldehyde and liquid ethyl cyanoacetate.

Adding a solid-state catalyst, such as ammonium acetate or a basic carbonate. mdpi.comnih.gov

Grinding the mixture at a controlled temperature.

Research into solventless Knoevenagel condensations has shown high yields, often with excellent (E)-selectivity. mdpi.com The efficiency of the reaction can be influenced by the catalyst, reaction time, and temperature. For example, studies on related syntheses have optimized catalyst amounts and reaction times to maximize yield while minimizing energy consumption. mdpi.com

| Parameter | Condition | Rationale |

| Reactants | 4-methylbenzaldehyde, Ethyl cyanoacetate | Standard precursors for Knoevenagel condensation. |

| Catalyst | Solid base (e.g., Biogenic Carbonates, Ammonium Acetate) | Facilitates the condensation reaction in a solid state. mdpi.comnih.gov |

| Method | Grinding/Milling | Provides mechanical energy to drive the reaction without solvent. |

| Advantage | Green Chemistry | Reduces solvent waste and energy consumption. mdpi.com |

Purification and Isolation Methodologies in Compound Synthesis

Following synthesis, purification of the crude this compound is essential to remove unreacted starting materials, by-products, and catalysts. Recrystallization and chromatography are standard and effective methods for achieving high purity.

Recrystallization is a primary technique for purifying the solid crude product of this compound. The method relies on the principle that the solubility of the compound and impurities varies in a given solvent or solvent mixture at different temperatures.

A documented procedure involves refluxing p-toluic aldehyde (4-methylbenzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol. nih.gov After the reaction, the resulting solid precipitate is filtered and then purified by recrystallization. nih.gov A specific and effective solvent system for this purification is a mixture of acetonitrile (B52724) and water in a 1:4 ratio. nih.gov The process typically involves dissolving the crude solid in the minimum amount of the hot solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the acrylate decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The purified product is then collected by filtration.

For a structurally similar compound, ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, recrystallization from methyl alcohol has also been proven effective. prepchem.com

| Parameter | Details | Source |

| Crude Product Source | Reaction of p-toluic aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol. | nih.gov |

| Recrystallization Solvent | Acetonitrile/Water (1:4) | nih.gov |

| Alternative Solvent (for similar compounds) | Methyl Alcohol | prepchem.com |

| General Procedure | Dissolve in hot solvent, cool to crystallize, filter to isolate pure solid. | nih.govprepchem.com |

Column chromatography is a highly effective method for the isolation and purification of this compound from the crude reaction mixture, especially when dealing with oily products or complex impurity profiles. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

For the purification of a closely related compound, a crude yellow oil was purified using chromatography on a silica (B1680970) gel column. prepchem.com The mobile phase, or eluent, used was a 2:1 mixture of methylene chloride and hexane (B92381). prepchem.com This process yielded the desired product with 94% purity. prepchem.com Another study on a similar acrylate derivative used a mobile phase of petroleum ether and ethyl acetate in a 7:3 ratio for successful column chromatography purification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) can also be employed for analysis and preparative separation. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) has been described for a related acrylate, noting that the method is scalable for the isolation of impurities in preparative separation. sielc.com

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Column Chromatography | Silica Gel | 2:1 Methylene Chloride / Hexane | Isolation of Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate. prepchem.com |

| Column Chromatography | Not specified | 7:3 Petroleum Ether / Ethyl Acetate | Purification of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. nih.govresearchgate.net |

| Preparative HPLC | Reverse Phase (e.g., Newcrom R1) | Acetonitrile, Water, Acid | Scalable for isolating impurities from a related acrylate. sielc.com |

Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Reaction Pathways and Transformation Mechanisms

Knoevenagel Condensation Mechanism Elucidation

The primary route to synthesizing ethyl 2-cyano-3-(4-methylphenyl)acrylate is through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with an aldehyde, p-tolualdehyde. sigmaaldrich.comnih.gov The reaction is typically catalyzed by a weak base, such as ammonium (B1175870) acetate (B1210297) or piperidine (B6355638). nih.govchemrxiv.org

The mechanism of the Knoevenagel condensation proceeds through several key steps. Initially, the basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups, to form a resonance-stabilized carbanion. sigmaaldrich.comjmcs.org.mx This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. This nucleophilic addition results in the formation of a β-hydroxy carbonyl intermediate. sigmaaldrich.com

Subsequently, this intermediate undergoes dehydration, a process often facilitated by the reaction conditions, to yield the final α,β-unsaturated product, this compound. sigmaaldrich.comjmcs.org.mx The formation of the conjugated system provides the thermodynamic driving force for the elimination of a water molecule. Various catalysts have been explored to enhance the efficiency and yield of this condensation, including ionic liquids and phosphines. jmcs.org.mxorganic-chemistry.org For instance, triphenylphosphine (B44618) has been shown to be an effective catalyst under solvent-free conditions, promoting high yields and (E)-stereoselectivity. organic-chemistry.org

| Reactants | Catalyst | Conditions | Product | Yield |

| p-Tolualdehyde, Ethyl cyanoacetate | Ammonium acetate | Ethanol (B145695), reflux, 4h | This compound | 94.9% nih.gov |

| 4-n-propylbenzaldehyde diethylacetal, Ethyl cyanoacetate | Ammonium acetate | Toluene (B28343), reflux, 6h | Ethyl 2-cyano-3-(4-n-propylphenyl)acrylate | 94% prepchem.com |

| Substituted benzaldehydes, 2-methoxyethyl cyanoacetate | Piperidine | - | Ring-substituted 2-methoxyethyl phenylcyanoacrylates | - chemrxiv.org |

General Reactivity in Carbon-Carbon Bond Forming Reactions

The electron-deficient double bond in this compound makes it a valuable Michael acceptor. This reactivity allows for the formation of new carbon-carbon bonds through conjugate addition reactions with various nucleophiles. Organocuprates, for example, are known to add to the β-position of such activated alkenes, leading to the formation of more complex carbon skeletons.

Furthermore, this compound can participate in various cycloaddition reactions. The electron-poor nature of the double bond makes it a suitable dienophile in Diels-Alder reactions, particularly with electron-rich dienes. These reactions provide a stereocontrolled route to cyclic and bicyclic systems.

Nucleophilic Substitution Reactions at Functional Groups

The ester and cyano functionalities of this compound are susceptible to nucleophilic attack. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also possible in the presence of an alcohol and a suitable catalyst.

The cyano group can be hydrolyzed to a carboxamide or further to a carboxylic acid under more vigorous conditions. It can also be reduced to an amine or participate in addition reactions with organometallic reagents. These transformations provide avenues for further functional group interconversion and molecular elaboration.

Derivatization Strategies and Heterocyclic Compound Synthesis

The rich reactivity of this compound has been harnessed for the synthesis of a variety of derivatives, including complex heterocyclic structures.

Cyclopropanation Reactions

The electron-deficient alkene of this compound is a prime substrate for cyclopropanation reactions. The Corey-Chaykovsky reaction, employing a sulfur ylide, can be used to introduce a three-membered ring across the double bond. This reaction proceeds via the initial Michael addition of the ylide, followed by an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring and expel dimethyl sulfide. This method provides access to highly functionalized cyclopropane derivatives which are valuable intermediates in organic synthesis.

Formation of Pyridine (B92270) Derivatives

This compound is a key precursor for the synthesis of various substituted pyridine derivatives. prepchem.com One common strategy involves a multi-component reaction with a 1,3-dicarbonyl compound and an ammonia (B1221849) source. This approach, a variation of the Hantzsch pyridine synthesis, leads to the formation of dihydropyridine (B1217469) intermediates which can then be oxidized to the corresponding pyridines.

Another method involves the reaction of this compound with malononitrile (B47326) in the presence of a base. The initial Michael addition is followed by an intramolecular cyclization and subsequent tautomerization and aromatization to yield highly substituted 2-aminopyridine (B139424) derivatives. Furthermore, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. rsc.org The synthesis of 2-cyano-3-(4-methylphenyl)pyridine has also been achieved through a multi-step process starting from 3-bromopyridine. prepchem.com

| Starting Material | Reagents | Product | Reference |

| 3-bromopyridine | 1. H2O2, Acetic acid; 2. Trimethylsilylcyanide, Triethylamine; 3. 4-methylphenylboronic acid; 4. NBS, AIBN | 2-cyano-3-(4-bromomethylphenyl)pyridine | prepchem.com |

| 2-amino-5-phenylpyridine | Ethyl ethoxymethylenecyanoacetate | Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate | prepchem.com |

Synthesis of Thiazole and Pyrazole Derivatives

The chemical structure of this compound, featuring an electron-deficient carbon-carbon double bond activated by adjacent cyano and ester groups, makes it an excellent Michael acceptor. This reactivity is central to its use as a precursor in the synthesis of various heterocyclic compounds through reactions with binucleophiles.

While α,β-unsaturated carbonyl compounds are common starting materials for the synthesis of thiazoles, which are heterocyclic compounds of significant interest in medicinal chemistry researchgate.netfabad.org.trnih.gov, the reaction of this compound with thiourea (B124793) proceeds differently, leading to pyrimidine (B1678525) derivatives as discussed in the next section researchgate.net.

The synthesis of pyrazole derivatives, however, is a well-established application for compounds of this class. The general method involves a cyclocondensation reaction between a 1,3-dielectrophilic precursor, such as this compound, and a hydrazine derivative nih.gov. The reaction typically proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

For instance, the reaction of a structurally similar compound, ethyl 2-cyano-3-morpholinoacrylate, with hydrazine hydrate (B1144303) readily produces ethyl 3-amino-1H-pyrazole-4-carboxylate google.com. Similarly, ethyl 2-cyano-3-ethoxyacrylate undergoes cyclization with hydrazine hydrate to afford the same pyrazole derivative google.com. A related compound, ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674), reacts with hydrazine hydrate in what is described as a cyclization reaction to form a pyrazoline derivative, which can be a precursor to pyrazoles rsc.org. This reaction mechanism involves the nucleophilic attack of hydrazine on the β-carbon of the acrylate, followed by intramolecular cyclization rsc.org.

The general reaction for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate is depicted below.

Reaction Scheme: Synthesis of Pyrazole Derivative

Reaction of this compound with Hydrazine Hydrate

(A general representation of the reaction leading to a 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate derivative)

Table 1: Synthesis of Pyrazole Derivatives from Related Acrylates

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine Hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | google.com |

| Ethyl 2-cyano-3-ethoxyacrylate | Hydrazine Hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | google.com |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | N-Arylbenzamidrazones | Mercapto pyrazole derivatives | researchgate.net |

| Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate | Hydrazine Hydrate | Pyrazoline derivative | rsc.org |

Broader Scope in Heterocyclic Scaffold Construction

The utility of this compound as a synthon extends beyond pyrazoles to the construction of other important heterocyclic systems. A significant example is its use in the synthesis of pyrimidine derivatives.

Research has demonstrated that (E)-ethyl-2-cyano-3-(aryl)acrylates, upon reaction with thiourea in ethanol, undergo a cyclocondensation reaction to yield 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles researchgate.net. In this reaction, the thiourea acts as a binucleophile, attacking both the β-carbon of the acrylate and the ester carbonyl group, leading to the formation of the six-membered pyrimidine ring. This reaction provides a straightforward route to highly functionalized pyrimidine thiones, which are themselves valuable intermediates for further chemical transformations researchgate.net.

Reaction Scheme: Synthesis of Pyrimidine Thione Derivative

Reaction of this compound with Thiourea

(General reaction leading to 1,6-dihydro-2-mercapto-6-oxo-4-(4-methylphenyl)pyrimidine-5-carbonitrile)

Table 2: Synthesis of Pyrimidine Thiones from Ethyl 2-cyano-3-(aryl)acrylates

| Aryl Group | Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-methylphenyl | This compound | Thiourea | EtOH, room temperature | 1,6-dihydro-2-mercapto-6-oxo-4-(4-methylphenyl)pyrimidine-5-carbonitrile | researchgate.net |

| Phenyl | Ethyl 2-cyano-3-phenylacrylate | Thiourea | EtOH, room temperature | 1,6-dihydro-2-mercapto-6-oxo-4-phenylpyrimidine-5-carbonitrile | researchgate.net |

Furthermore, the inherent electronic properties of this compound, characterized as a Donor-π-Acceptor (D–π–A) system, make it a valuable building block in materials science. In this molecule, the p-methylphenyl group acts as the electron donor and the cyano group serves as the electron acceptor, connected by a π-conjugated bridge nih.gov. This intramolecular charge transfer characteristic is exploited in the construction of one- to three-dimensional organic nanostructures nih.gov.

Polymerization Studies Involving Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Homopolymerization and Copolymerization Dynamics

Ethyl 2-cyano-3-(4-methylphenyl)acrylate, a trisubstituted ethylene (B1197577), demonstrates unique reactivity in polymerization processes. While its homopolymerization is often hindered due to steric and polar effects, it readily participates in copolymerization with a variety of other monomers, allowing for the synthesis of novel polymers with tailored properties.

The synthesis of polymers involving cyanoacrylates like this compound is commonly achieved through radical polymerization. mdpi.com This process is initiated by the thermal decomposition of a radical initiator, which generates free radicals. mdpi.com

The initiation sequence occurs in two primary steps:

Homolysis: The initiator molecule breaks down into a pair of highly reactive radicals upon heating. mdpi.com

Addition: One of these initiating radicals adds to the double bond of the monomer, forming a new, larger radical. This new radical then propagates the polymer chain by adding to subsequent monomer units. mdpi.com

Commonly used radical initiators for this class of monomers include azo compounds and peroxides. mdpi.com

Azo Initiators: 2,2′-azobis(2-methylpropionitrile) (AIBN) and 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) are frequently used. mdpi.comchemrxiv.org AIBN, for example, decomposes to form two cyanoisopropyl radicals that initiate polymerization. mdpi.com

Peroxide Initiators: Benzoyl peroxide (BPO) is another common choice. It decomposes to form benzoyloxy radicals, which can further break down to phenyl radicals by losing carbon dioxide. Both of these radical species can initiate the polymerization process. mdpi.com

For cyanoacrylate polymerization, it is crucial to conduct the reaction under acidic conditions to suppress the otherwise dominant and extremely rapid anionic polymerization pathway. mdpi.com

This compound has been successfully copolymerized with vinyl acetate (B1210297) (VAC) in solution using radical initiation. researchgate.net In these studies, 1,1'-azobiscyclohexanecarbonitrile (ABCN) was used as the initiator. researchgate.net The resulting copolymers were found to have weight-average molecular masses ranging from 20 to 70 kD. researchgate.net The incorporation of the cyanoacrylate monomer modifies the properties of the resulting polyvinyl acetate. The composition of the copolymers can be precisely determined through nitrogen elemental analysis, as the cyanoacrylate is the sole source of nitrogen in the polymer chain. researchgate.net The structure of these copolymers has been confirmed using IR and NMR spectroscopy. researchgate.net

Table 1: Copolymerization of this compound (ECMPA) with Vinyl Acetate (VAC)

| Monomer 1 | Monomer 2 | Initiator | Polymerization Type | Resulting Polymer |

|---|---|---|---|---|

| This compound | Vinyl Acetate | ABCN | Solution Radical Polymerization | P(VAC-co-ECMPA) |

Research has shown that the parent compound, ethyl 2-cyano-3-phenyl-2-propenoate, can be copolymerized with both acrylonitrile and styrene. researchgate.net Following this precedent, this compound also readily copolymerizes with styrene via free-radical solution polymerization, typically initiated by ABCN in a solvent such as toluene (B28343) at elevated temperatures (e.g., 70°C). chemrxiv.orgchemrxiv.org

The reactivity of the cyanoacrylate monomer towards the styrene radical is relatively high. chemrxiv.org To ensure copolymers with minimal compositional drift, the total monomer conversion is often kept low, typically between 10 and 20%. chemrxiv.org The resulting copolymers are generally soluble in solvents like tetrahydrofuran (THF), chloroform (B151607) (CHCl3), and ethyl acetate. chemrxiv.org As with vinyl acetate copolymers, the precise composition is determined from the nitrogen content, which corresponds to the cyano group in the acrylate (B77674) monomer. chemrxiv.orgchemrxiv.org

Table 2: Typical Conditions for Copolymerization with Styrene

| Parameter | Value/Condition | Reference |

|---|---|---|

| Monomer 1 | This compound | chemrxiv.org |

| Monomer 2 | Styrene (ST) | chemrxiv.orgchemrxiv.org |

| Initiator | 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) | chemrxiv.orgchemrxiv.org |

| Solvent | Toluene | chemrxiv.orgchemrxiv.org |

| Temperature | 70°C | chemrxiv.orgchemrxiv.org |

| Precipitation Medium | Methanol | chemrxiv.orgchemrxiv.org |

The versatility of ethyl 2-cyano-3-phenyl-2-propenoates extends to their copolymerization with acrylic esters. researchgate.net Ethyl acrylate, for example, is a common monomer used to produce homopolymers and a wide range of copolymers. synthomer.com The radical copolymerization of this compound with acrylic esters like methyl methacrylate (MMA) proceeds with a strong alternating tendency, leading to the formation of random copolymers. mdpi.com This alternation can enhance the thermal stability of the resulting polymer by suppressing the unzipping degradation that can occur in cyanoacrylate homopolymers. mdpi.com

Polymer Characterization Methodologies

A crucial aspect of polymer science is the characterization of the synthesized macromolecules to understand their structure and properties, which in turn dictate their applications.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of a polymer. lcms.cz This method separates polymer chains based on their size, or more accurately, their hydrodynamic volume, in solution. lcms.cz

The process involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with a porous gel. lcms.cz Larger polymer chains cannot enter the pores of the gel and therefore travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. By calibrating the column with polymer standards of known molecular weights, a calibration curve is generated that allows for the determination of the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) of the unknown sample. lcms.cz

For the copolymers of this compound with monomers like vinyl acetate and styrene, GPC analysis is essential for determining their molecular weight characteristics. researchgate.net Typical solvents used for GPC analysis of styrenic and acrylic polymers include tetrahydrofuran (THF) and chloroform. lcms.cz The shift of the GPC peak to a higher molecular weight region during polymerization confirms the growth of polymer chains. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by analyzing the vibrations of its constituent atoms. Techniques such as Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy are instrumental in identifying functional groups and assigning vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The FT-IR spectrum of Ethyl 2-cyano-3-(4-methylphenyl)acrylate reveals characteristic absorption bands that correspond to its specific structural features.

Key functional group vibrations observed in the FT-IR spectrum include the stretching vibration of the cyano group (C≡N), which typically appears as a sharp and intense band in the region of 2200-2260 cm⁻¹. For this compound, this has been reported around 2220 cm⁻¹ and 2196 cm⁻¹. jmcs.org.mx The carbonyl group (C=O) of the ethyl ester gives rise to a strong absorption band in the range of 1700-1750 cm⁻¹, with observed peaks at approximately 1716 cm⁻¹ and 1738 cm⁻¹. jmcs.org.mx The C=C double bond of the acrylate (B77674) backbone is also identifiable in the spectrum. Aromatic C-H stretching vibrations from the 4-methylphenyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appear just below 3000 cm⁻¹, with a reported value around 2982 cm⁻¹ and 2856 cm⁻¹. jmcs.org.mx

A study on the closely related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, provides further insight into the expected vibrational modes. nih.govresearchgate.net In this analog, the experimental FT-IR spectrum showed prominent peaks which, when compared with theoretical calculations, allowed for detailed assignments of the vibrational frequencies. nih.govresearchgate.net

Table 1: Selected FT-IR Spectral Data for this compound and a Related Analog

| Functional Group | Observed Wavenumber (cm⁻¹) for this compound jmcs.org.mx | Observed Wavenumber (cm⁻¹) for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate nih.govresearchgate.net |

| C≡N Stretch | 2220, 2196 | 2213 |

| C=O Stretch | 1716, 1738 | 1712 |

| Aromatic C-H Stretch | - | ~3100-3000 |

| Aliphatic C-H Stretch | 2982, 2856 | 2988 |

| C=C Stretch | 1600 | 1583 |

Laser-Raman Spectroscopy for Vibrational Mode Assignments

Laser-Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. It is particularly useful for identifying non-polar functional groups and symmetric vibrations.

The study on the methoxy- derivative utilized density functional theory (DFT) calculations to assign the observed Raman bands to specific vibrational modes of the molecule. nih.govresearchgate.net This approach allows for a detailed understanding of the contribution of different atomic motions to each vibrational frequency.

Potential Energy Distribution (PED) Analysis for Vibrational Frequencies

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational frequencies to the internal coordinates of a molecule. It helps in understanding the nature of the vibrational modes and avoids ambiguous assignments based solely on experimental observations.

A PED analysis was performed for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate using the VEDA4 software in conjunction with DFT calculations. nih.govresearchgate.net This analysis provided a detailed description of the contribution of each internal coordinate (bond stretching, angle bending, and torsional motions) to the calculated vibrational frequencies. For instance, the PED analysis could definitively assign the bands corresponding to the C≡N stretch, the C=O stretch, and the various vibrations of the phenyl ring and the ethyl group. This level of analysis is crucial for a complete understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

¹H-NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. The chemical shifts in the ¹H-NMR spectrum of this compound have been reported and are consistent with its structure. nih.gov

The spectrum, recorded in d⁶-DMSO, shows a singlet at 8.35 ppm corresponding to the vinylic proton. The aromatic protons of the 4-methylphenyl group appear as two doublets at 7.98 ppm and 7.41 ppm, indicative of a para-substituted benzene (B151609) ring. The quartet at 7.32 ppm is assigned to the methylene (B1212753) protons (-CH₂-) of the ethyl group, which are coupled to the adjacent methyl protons. The methyl protons of the tolyl group appear as a singlet at 2.40 ppm. Finally, the methyl protons (-CH₃) of the ethyl group are observed as a triplet at 1.31 ppm. nih.gov

Table 2: ¹H-NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Vinylic H | 8.35 | s | - |

| Aromatic H | 7.98 | d | 8.0 |

| Aromatic H | 7.41 | d | 8.0 |

| -OCH₂- | 7.32 | q | 7.2 |

| -CH₃ (tolyl) | 2.40 | s | - |

| -CH₃ (ethyl) | 1.31 | t | 7.2 |

| Data from Chen et al., 2013 nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Environment Determination

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts in the ¹³C-NMR spectrum of this compound have also been experimentally determined. nih.gov

The spectrum shows a signal at 161.98 ppm, which is attributed to the carbonyl carbon of the ester group. The carbon atoms of the double bond appear at 154.94 ppm and 101.14 ppm. The cyano carbon gives a signal at 115.78 ppm. The aromatic carbons of the 4-methylphenyl group are observed at 144.39 ppm, 130.96 ppm, 129.94 ppm, and 128.68 ppm. The carbon of the methylene group (-OCH₂-) of the ethyl ester is found at 62.24 ppm. The methyl carbon of the tolyl group appears at 21.33 ppm, and the methyl carbon of the ethyl group is at 13.97 ppm. nih.gov

Table 3: ¹³C-NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 161.98 |

| C=C | 154.94 |

| C=C | 101.14 |

| C≡N | 115.78 |

| Aromatic C | 144.39 |

| Aromatic C | 130.96 |

| Aromatic C | 129.94 |

| Aromatic C | 128.68 |

| -OCH₂- | 62.24 |

| -CH₃ (tolyl) | 21.33 |

| -CH₃ (ethyl) | 13.97 |

| Data from Chen et al., 2013 nih.gov |

Advanced NMR Techniques such as DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A standard ¹³C NMR spectrum for this compound shows all carbon signals, but a DEPT experiment provides an additional layer of clarity. rsc.org

The DEPT-135 experiment is particularly informative:

CH₃ groups appear as positive signals.

CH₂ groups appear as negative signals.

CH groups appear as positive signals.

Quaternary carbons (including C=O and C≡N) are absent.

For this compound, the DEPT-135 spectrum would allow for unambiguous assignment of the aliphatic and aromatic carbons. For instance, the methyl carbon of the tolyl group and the terminal methyl of the ethyl ester group would give positive peaks, while the methylene of the ethyl group would show a negative peak. researchgate.net The aromatic CH carbons and the vinylic CH would also present as positive peaks. researchgate.net

Table 1: Predicted DEPT-135 NMR Signals for this compound

| Carbon Type | Predicted Signal Phase | Chemical Shift (δ) Range (ppm) | Assignment |

| CH₃ | Positive | 10-25 | Ethyl (-CH₃) and Tolyl (-CH₃) |

| CH₂ | Negative | 60-65 | Ethyl (-OCH₂-) |

| CH | Positive | 125-155 | Aromatic (4x) and Vinylic (1x) |

| C (Quaternary) | No Signal | 100-165 | Cyano (-CN), Ester (C=O), Vinylic, and Aromatic |

Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a leading computational approach used to predict NMR chemical shifts with high accuracy. acs.org This quantum mechanical calculation, typically performed using Density Functional Theory (DFT), computes the isotropic magnetic shielding tensors for each nucleus in a molecule. nih.gov These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The GIAO method is invaluable for:

Structural Verification: Comparing the computationally predicted spectrum with the experimental spectrum can confirm a proposed molecular structure.

Stereochemical Assignment: The method can help differentiate between isomers by predicting their distinct NMR spectra.

Peak Assignment: It aids in the unambiguous assignment of complex NMR signals, especially in molecules with many overlapping peaks.

Studies have shown that GIAO calculations, particularly when paired with hybrid functionals like B3LYP, yield excellent correlations with experimental data, often with root-mean-square deviations of less than 3 ppm for ¹³C NMR. acs.orgnih.gov

Table 2: Conceptual Framework for GIAO-based Structural Validation

| Atom | Experimental δ (ppm) | GIAO Calculated Shielding (σ) | Calculated δ (ppm) | Δ (Exp - Calc) |

| C1 | Value | Value | Value | Value |

| C2 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of this compound can be readily observed. Given its molecular formula C₁₃H₁₃NO₂, the expected molecular weight is 215.25 g/mol . nih.gov The ESI-MS spectrum would therefore show a prominent peak at an m/z (mass-to-charge ratio) of 216.26, corresponding to the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pathways are dictated by the molecule's functional groups and the stability of the resulting fragments. wvu.edu

Key predicted fragmentation pathways for [C₁₃H₁₃NO₂ + H]⁺ include:

Loss of ethylene (B1197577) (28 Da): Cleavage within the ethyl ester group, leading to a carboxylic acid intermediate.

Loss of ethanol (B145695) (46 Da): A common fragmentation for ethyl esters.

Cleavage of the ester group: Resulting in ions corresponding to the acrylate backbone and the tolyl group.

Table 3: Predicted ESI-MS and MS/MS Fragments for this compound

| m/z (Da) | Ion | Description |

| 216.26 | [M+H]⁺ | Protonated Molecular Ion |

| 188.23 | [M - C₂H₄ + H]⁺ | Loss of ethylene from the ethyl ester |

| 170.19 | [M - C₂H₅OH + H]⁺ | Loss of ethanol |

| 142.16 | [M - C₂H₅O₂C + H]⁺ | Loss of the ethyl carboxylate group |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

This compound is a classic example of a donor-π-acceptor (D-π-A) system. nih.gov The electron-donating tolyl group (D) is connected via a conjugated π-system (the acrylate double bond) to the electron-accepting cyano and ester groups (A). This architecture gives rise to significant intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

The UV-Vis absorption spectrum is dominated by an intense band corresponding to a π → π* electronic transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich tolyl ring, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-deficient acrylate portion of the molecule.

Investigation of Solvent Effects on Electronic Absorption Spectra

The position of the π → π* absorption maximum (λ_max) in D-π-A molecules is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The excited state of this compound is expected to be more polar than its ground state due to the ICT character.

Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy gap for the electronic transition. This results in a bathochromic (red) shift of the λ_max to longer wavelengths as solvent polarity increases. biointerfaceresearch.com This positive solvatochromism can be systematically studied by recording spectra in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), chloroform (B151607) (intermediate polarity), and dimethylformamide (DMF, polar aprotic). biointerfaceresearch.com

Table 4: Illustrative Solvent Effects on the λ_max of this compound

| Solvent | Polarity Index | Predicted λ_max Shift | Nature of Shift |

| Hexane | 0.1 | Shorter Wavelength | Hypsochromic (relative to polar) |

| Chloroform | 4.1 | Intermediate Wavelength | - |

| Ethanol | 4.3 | Longer Wavelength | Bathochromic |

| DMF | 6.4 | Longest Wavelength | Bathochromic |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A crystallographic study of this compound has determined its precise molecular geometry, bond lengths, bond angles, and packing arrangement in the crystal lattice. nih.gov

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystal structure confirms the E-configuration about the C=C double bond.

Table 5: Crystal Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₂ | nih.gov |

| Molecular Weight | 215.24 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.7616 (4) | nih.gov |

| b (Å) | 17.7989 (15) | nih.gov |

| c (Å) | 14.2841 (12) | nih.gov |

| β (°) | 93.8021 (10) | nih.gov |

| Volume (ų) | 1207.93 (18) | nih.gov |

| Z | 4 | nih.gov |

Determination of Molecular Conformation and Torsion Angles

The crystallographic data allows for a detailed analysis of the molecule's conformation, defined by its torsion angles. The structure of this compound is nearly planar, which facilitates the electronic conjugation essential for its D-π-A character. nih.gov

The near co-planarity between the phenyl ring and the vinyl group is evidenced by a very small torsion angle. nih.gov Similarly, the ester group is almost co-planar with the double bond. nih.gov However, the ethyl group itself can exhibit disorder, occupying multiple conformations within the crystal structure. nih.gov

Table 6: Key Torsion Angles in this compound

| Torsion Angle | Atoms Involved | Value (°) | Significance | Reference |

| Phenyl-Vinyl | C9—C15—C5—C4 | 2.2 (4) | Confirms near co-planarity for conjugation | nih.gov |

| Vinyl-Ester | C15—C9—C11—O2 | 177.5 (2) | Confirms near co-planarity for conjugation | nih.gov |

| Ethyl Group Conformation | C—O—C—C | -111.6 (10) / 177.9 (7) | Shows disorder in the ethyl chain | nih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

This compound is characterized as a donor-π-acceptor (D–π–A) molecule, where the methyl-substituted benzene ring acts as the electron donor and the cyano group functions as the electron acceptor, linked by a π-conjugated system. nih.gov This electronic structure creates a significant dipole moment and facilitates various intermolecular interactions that stabilize the crystal lattice.

While detailed published studies on the specific hydrogen bonding and π-π stacking of this compound are limited, extensive analysis has been performed on the closely related compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. The findings for this analog provide a valuable model for the types of interactions likely present in the title compound. In the crystal structure of the methoxy-substituted version, molecules are linked into inversion dimers through C—H⋯O hydrogen bonds, forming distinct ring motifs. nih.govresearchgate.net Furthermore, these dimers are interconnected by weak C—H⋯π interactions and π-π stacking forces, with a measured centroid-to-centroid distance of 3.9986 (17) Å between aromatic rings. nih.govresearchgate.net Given the structural similarity, it is probable that the phenyl rings and polar groups of this compound engage in comparable weak hydrogen bonds and π-stacking to build its three-dimensional supramolecular assembly.

Table 1: Intermolecular Interactions in the Analogous Compound Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

| Interaction Type | Description | Geometric Data | Reference |

|---|---|---|---|

| C—H⋯O Hydrogen Bonds | Links molecules into inversion dimers, creating R²₂(10) and R²₂(14) ring motifs. | Not specified in abstract. | nih.gov |

| C—H⋯π Interactions | Further links the inversion dimers along the c-axis. | Not specified in abstract. | nih.govresearchgate.net |

| π-π Stacking | Weak interactions observed between phenyl rings of adjacent molecules. | Centroid-Centroid Separation = 3.9986 (17) Å | nih.govresearchgate.net |

Investigation of Crystal Packing and Polymorphism

The existence of polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been confirmed for this compound. A second monoclinic polymorph has been identified and characterized, which differs significantly from the one previously reported by He et al. in 1993. nih.gov This new polymorph crystallizes in the P2₁/n space group. nih.gov

The primary difference between the two polymorphs lies in their molecular packing arrangement. In the more recently discovered form, the molecules assemble into a three-dimensional structure following an ABAB stacking pattern along the c-axis. nih.gov This is in contrast to the originally reported polymorph, where the packing is parallel to the a-axis. nih.gov This variation in packing highlights how subtle changes in crystallization conditions can lead to different solid-state forms with potentially distinct physical properties.

Table 2: Crystallographic Data for the Second Polymorph of this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₃NO₂ | nih.gov |

| Molecular Weight | 215.24 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 4.7616 (4) | nih.gov |

| b (Å) | 17.7989 (15) | nih.gov |

| c (Å) | 14.2841 (12) | nih.gov |

| β (°) | 93.8021 (10) | nih.gov |

| Volume (ų) | 1207.93 (18) | nih.gov |

| Z (molecules per unit cell) | 4 | nih.gov |

Disorder Analysis within Crystal Structures

A notable feature of the second polymorph of this compound is the presence of conformational disorder in its ethyl group. nih.gov The ethyl chain is not fixed in a single position but is distributed over two distinct sets of atomic sites. nih.gov This phenomenon is common in crystal structures where flexible alkyl chains can adopt multiple low-energy conformations.

The refinement of the crystal structure revealed the relative populations of these two disordered positions. The major conformation has an occupancy of 61.5%, while the minor conformation accounts for the remaining 38.5%. nih.gov This disorder directly impacts the molecular geometry, as evidenced by the different C—O—C—C torsion angles for each conformation. The major component exhibits a torsion angle of -111.6 (10)°, while the minor component has a torsion angle of 177.9 (7)°. nih.gov This contrasts sharply with the single conformation found in the first polymorph, which has a torsion angle of -167.3 (2)°. nih.gov This analysis underscores the conformational flexibility of the molecule and its influence on the resulting crystal structure.

Table 3: Comparison of Conformational Features Between Polymorphs

| Feature | First Polymorph (He et al., 1993) | Second Polymorph | Reference |

|---|---|---|---|

| Ethyl Group Disorder | Ordered | Disordered over two sites | nih.gov |

| Occupancy Ratio | N/A | 0.615 (10) : 0.385 (10) | nih.gov |

| C—O—C—C Torsion Angle (°) | -167.3 (2) | -111.6 (10) (major); 177.9 (7) (minor) | nih.gov |

| Molecular Packing Direction | Parallel to a-axis | ABAB style along c-axis | nih.gov |

Computational Chemistry and Theoretical Modeling of Ethyl 2 Cyano 3 4 Methylphenyl Acrylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Ethyl 2-cyano-3-(4-methylphenyl)acrylate to predict a range of properties from first principles.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For this compound, this analysis is crucial for understanding its conformational preferences and the planarity of its conjugated system.

Experimental data from X-ray crystallography provides a real-world benchmark for computationally optimized geometries. A study on a second monoclinic polymorph of Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate revealed critical details about its solid-state conformation. nih.gov The molecule exhibits a high degree of planarity across its conjugated backbone, which is a key feature of D-π-A systems that facilitates intramolecular charge transfer (ICT). nih.gov The near co-planarity between the C=C double bond and the 4-methylphenyl (tolyl) ring, as well as the ester group, creates a highly delocalized electron system. nih.gov

Key torsion angles from crystallographic data highlight this planarity:

| Torsion Angle | Value (°) | Significance |

| C9—C15—C5—C4 | 2.2 (4) | Demonstrates the near co-planarity between the vinyl group and the phenyl ring. nih.gov |

| C15—C9—Cl1—O2 | 177.5 (2) | Shows the planarity between the vinyl group and the ester moiety. nih.gov |

Table 1: Selected Experimental Torsion Angles for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate. Data from Chen et al., 2013. nih.gov

Computational geometry optimization using DFT would aim to reproduce these experimental findings, confirming that the planar conformation is indeed an energy minimum. The analysis would also explore other possible conformers, such as those involving rotation of the ethyl group, to identify the global minimum energy structure.

While specific DFT calculations for the vibrational frequencies of this compound are not available in the reviewed literature, this analysis is a standard application of DFT. The method calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. These theoretical frequencies are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra.

For a molecule like this compound, DFT would predict characteristic vibrational modes, including:

C≡N stretching of the cyano group.

C=O stretching of the ethyl ester group.

C=C stretching of the acrylate (B77674) and phenyl groups.

C-H stretching modes of the aromatic, vinylic, and aliphatic (ethyl and methyl) groups.

By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands can be achieved. This process validates the optimized molecular structure, as the vibrational frequencies are sensitive to the molecular geometry.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical stability and electronic excitation properties.

Although specific DFT-calculated HOMO-LUMO values for this compound were not found in the surveyed scientific literature, the analysis for this D-π-A type structure would be expected to show specific characteristics. The electron density of the HOMO is anticipated to be localized primarily on the electron-donating 4-methylphenyl group, while the LUMO's electron density would be concentrated on the electron-accepting ethyl 2-cyanoacrylate portion. This spatial separation of the frontier orbitals is the basis for the intramolecular charge transfer (ICT) upon electronic excitation. A relatively small HOMO-LUMO gap would indicate that the molecule can be easily excited, which is a desirable property for applications in electronics and optics.

Molecules with significant intramolecular charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. DFT calculations are a key tool for predicting the NLO response of a molecule by calculating properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a primary determinant of a molecule's potential for second-harmonic generation (SHG).

A computational study would involve optimizing the molecule's geometry and then calculating the NLO properties. For this compound, the D-π-A structure is expected to give rise to a significant β value. The electron-donating tolyl group and the electron-withdrawing cyano and ester groups, connected by a π-conjugated bridge, create the necessary electronic asymmetry for a strong NLO response. Theoretical calculations allow for the screening of potential NLO candidates before undertaking complex and costly experimental synthesis and characterization.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic regions of the molecule. In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an MESP analysis would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the carbonyl group, identifying these as the primary sites for electrophilic interactions.

Positive Potential: Located around the hydrogen atoms of the molecule.

Intermediate Potential: The π-system of the phenyl ring would show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

This analysis provides crucial insights into intermolecular interactions, reactivity, and the molecule's recognition sites for biological receptors or other interacting species.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. It provides a detailed picture of the electron delocalization from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E2) associated with these interactions quantifies their significance.

In the context of this compound, NBO analysis would be used to quantitatively assess the intramolecular charge transfer from the donor to the acceptor parts of the molecule. Key interactions expected to be identified would include:

Delocalization of π-electrons from the tolyl ring (donor) to the π* anti-bonding orbitals of the acrylate C=C and C≡N bonds (acceptors).

Hyperconjugative interactions involving the lone pairs of the ester oxygen atoms.

The magnitude of the stabilization energies calculated through NBO analysis provides a quantitative measure of the electronic communication between different parts of the molecule, confirming the efficiency of the π-conjugated bridge and the strength of the D-π-A system. This contributes to a deeper understanding of the molecule's stability and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

No dedicated Time-Dependent Density Functional Theory (TD-DFT) studies for this compound could be located in the searched scientific literature. Such studies are crucial for understanding the electronic transitions, absorption and emission spectra, and other excited-state properties of a molecule. Without these specific calculations, it is not possible to provide data on parameters such as excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO-LUMO transitions).

Structure-Reactivity Relationship Investigations via Theoretical Calculations

Similarly, there is a lack of publicly available research that specifically investigates the structure-reactivity relationship of this compound through theoretical calculations. Such investigations would typically involve the use of Density Functional Theory (DFT) to calculate various molecular descriptors that provide insight into the molecule's reactivity. These can include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's ability to donate or accept electrons, and thus its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and reaction sites.

While studies on analogous compounds, such as those with different substituents on the phenyl ring, have utilized these theoretical tools, the specific data for this compound is not present in the accessed literature.

Emerging Research Applications of Ethyl 2 Cyano 3 4 Methylphenyl Acrylate and Its Derivatives

Functional Materials Development

The unique chemical structure of Ethyl 2-cyano-3-(4-methylphenyl)acrylate suggests its potential as a monomer for creating functional polymers with tailored properties. The presence of the cyano and ester groups, combined with the tolyl moiety, can be exploited to develop advanced adhesives, coatings, and modified polymeric materials.

Adhesives and Coating Compositions

While simple ethyl cyanoacrylates are famous as "superglues," the incorporation of a 4-methylphenyl group can modify the properties of the resulting polymer. This substitution can influence the polymer's refractive index, thermal stability, and UV absorption characteristics. Research into related compounds for use in ultraviolet (UV) absorber compositions highlights the potential of this chemical class. google.comgoogle.com Aryl-substituted cyanoacrylates are explored for their ability to protect materials from degradation by absorbing harmful UV-A radiation. google.com This makes derivatives of this compound potential candidates for formulation into specialized coatings or films that provide UV shielding for plastics, agricultural films, or exterior building materials. google.com The polymerization, initiated by moisture, would form a hard, protective, and transparent film with inherent UV-blocking capabilities. scribd.com

Chemical Sensing and Detection Technologies

The conjugated system in this compound, which includes the phenyl ring, the double bond, and the cyano group, forms a fluorogenic core. This has led to significant research into the use of its derivatives as highly sensitive and selective fluorescent probes for detecting various chemical species.

Fluorescent Probes for Analyte Detection

Derivatives of aryl cyanoacrylates are being actively developed as "turn-on" fluorescent probes. acs.org These probes are typically designed to be non-fluorescent initially but exhibit a strong fluorescent signal upon reacting with a specific analyte. This mechanism often involves the analyte adding to the carbon-carbon double bond, which disrupts the internal charge transfer (ICT) quenching mechanism of the fluorophore.

Research has demonstrated the successful design of such probes for detecting biologically significant molecules like sulfur dioxide derivatives (bisulfite and sulfite). acs.orgnih.govrsc.org These probes show excellent sensitivity, with detection limits in the nanomolar range, and high selectivity over other interfering species. acs.orgnih.gov The probes can be engineered for ratiometric detection, which provides more accurate quantitative measurements by comparing fluorescence intensity at two different wavelengths. rsc.orgnih.gov Moreover, these molecular sensors have been successfully applied to detect analytes in real-world samples, such as food products, and for bioimaging in living cells and organisms like zebrafish. nih.gov The versatility of the core structure allows for fine-tuning of properties, such as targeting specific cellular organelles like mitochondria. nih.gov

Table 1: Characteristics of Aryl Acrylate-Based Fluorescent Probes

| Probe Type | Target Analyte | Detection Principle | Key Features |

|---|---|---|---|

| Coumarin-Hemicyanine Dye | SO₂ Derivatives (HSO₃⁻/SO₃²⁻) | Addition-Rearrangement Cascade | Ratiometric detection. rsc.org |

| PIB (Mitochondria-targeted) | SO₂ Derivatives (HSO₃⁻/SO₃²⁻) | Nucleophilic Addition | High sensitivity (15.9 nM LOD), rapid response (200 s), suitable for bioimaging. nih.gov |

| Acridine-based Probes | Solvent Polarity | ICT Modulation | Monitors changes in intracellular polarity, can locate lipid droplets. rsc.org |

Biomedical and Agricultural Research Applications

The same chemical features that make this compound derivatives useful as sensors also make them attractive scaffolds for creating tools for biomedical and agricultural research. By modifying the core structure, researchers can develop probes that not only detect but also interact with biological systems in a specific manner.

Development of Bioactive Molecular Probes

A bioactive molecular probe is a molecule designed to interact with a specific biological target, such as an enzyme or receptor, and simultaneously report on that interaction, often through fluorescence. nih.gov The aryl cyanoacrylate scaffold is an excellent starting point for developing such probes. researchgate.net

Research has shown that derivatives can be synthesized to act as inhibitors for specific enzymes while possessing intrinsic fluorescent properties. acs.org For example, isatin (B1672199) derivatives have been developed that inhibit the SHP1 enzyme and exhibit blue fluorescence in HeLa cells, providing a tool to study the enzyme's function in living systems. acs.org This dual-functionality is critical for modern drug discovery and chemical biology. The synthesis of trifunctional probes, which may include a targeting moiety, a photo-reactive group for covalent labeling, and a reporter tag (like an alkyne for click chemistry), represents the cutting edge of this field. nih.gov The derivatization of natural products like Agelastatin A to create bioactive probes demonstrates a powerful strategy for understanding the cellular targets of complex molecules. nih.gov Given its straightforward synthesis, the this compound backbone is a promising and adaptable platform for creating novel bioactive probes for use in cancer research, neurobiology, and the development of new agricultural agents. researchgate.netresearchgate.net

Antimicrobial Agent Development

The development of novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. In this context, derivatives of this compound have been investigated for their potential as antimicrobial agents. The core structure, a cyanoacrylate, is known for its reactivity and potential biological activity.